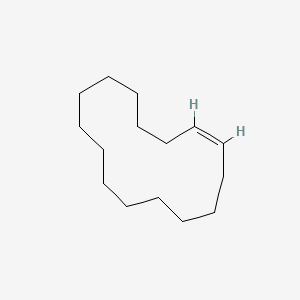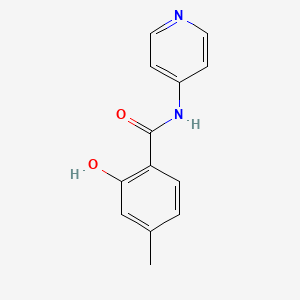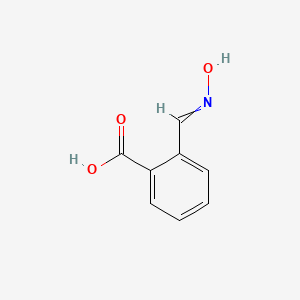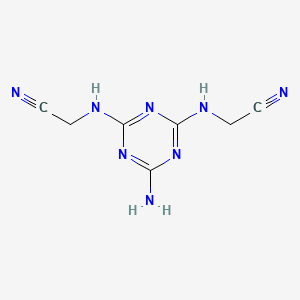![molecular formula C9H17NaO8 B13795458 sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sodium ion, making it highly soluble in water and reactive under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate typically involves the reaction of a hexose sugar with a propanoic acid derivative in the presence of a sodium base. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the hydroxyl groups and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the reaction. Enzymatic processes are often employed to facilitate the selective hydroxylation of the hexose sugar, followed by esterification with propanoic acid and neutralization with sodium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted ethers or esters.
Applications De Recherche Scientifique
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics.
Mécanisme D'action
The mechanism of action of sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites on enzymes, modulating their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium gluconate: Similar in structure but lacks the propanoate group.
Sodium lactate: Contains a lactate group instead of the hexose sugar.
Sodium ascorbate: Contains an ascorbate group with antioxidant properties.
Uniqueness
Sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate is unique due to its combination of a hexose sugar and a propanoate group, providing distinct chemical properties and reactivity compared to other sodium salts. This uniqueness makes it valuable in specific applications where both carbohydrate and carboxylate functionalities are required.
Propriétés
Formule moléculaire |
C9H17NaO8 |
|---|---|
Poids moléculaire |
276.22 g/mol |
Nom IUPAC |
sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate |
InChI |
InChI=1S/C9H18O8.Na/c10-3-5(11)8(15)9(16)6(12)4-17-2-1-7(13)14;/h5-6,8-12,15-16H,1-4H2,(H,13,14);/q;+1/p-1/t5-,6+,8-,9-;/m1./s1 |
Clé InChI |
RSDJAMPUNPVDHA-JKJIFJNKSA-M |
SMILES isomérique |
C(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)[O-].[Na+] |
SMILES canonique |
C(COCC(C(C(C(CO)O)O)O)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


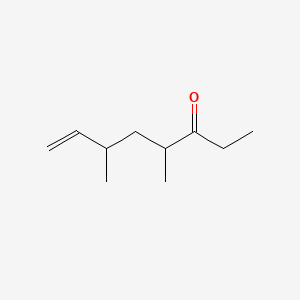
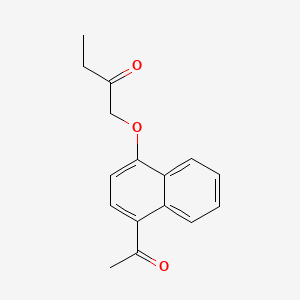

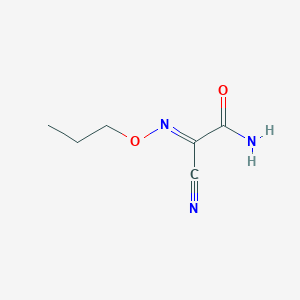
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
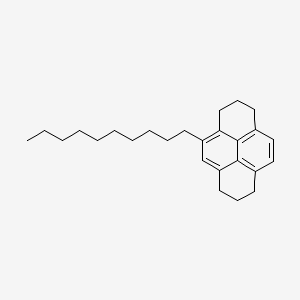
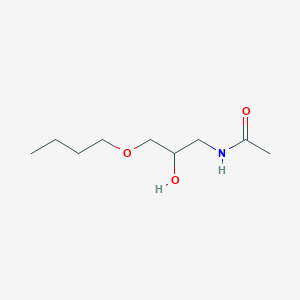
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)
